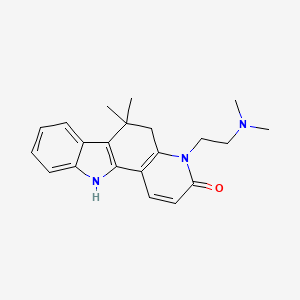
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-6,6-dimethyl-4-(2-(dimethylamino)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-6,6-dimethyl-4-(2-(dimethylamino)ethyl)- is a complex organic compound with a unique structure that combines elements of pyridine, carbazole, and other functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-6,6-dimethyl-4-(2-(dimethylamino)ethyl)- typically involves multi-step organic reactions. The process begins with the formation of the core pyrido[3,2-a]carbazole structure, followed by the introduction of the dimethylaminoethyl side chain and the dimethyl groups. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-6,6-dimethyl-4-(2-(dimethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-6,6-dimethyl-4-(2-(dimethylamino)ethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: This compound is being investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and chemical products with specialized properties.
Mechanism of Action
The mechanism of action of 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-6,6-dimethyl-4-(2-(dimethylamino)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Carbazole: A simpler compound with a similar core structure but lacking the additional functional groups.
Pyridine: A basic heterocyclic compound that forms part of the structure of 3H-Pyrido(3,2-a)carbazol-3-one.
Dimethylaminoethyl derivatives: Compounds with similar side chains that may exhibit comparable biological activities.
Uniqueness
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-6,6-dimethyl-4-(2-(dimethylamino)ethyl)- is unique due to its combination of structural elements and functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
127040-40-8 |
|---|---|
Molecular Formula |
C21H25N3O |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethyl]-6,6-dimethyl-5,11-dihydropyrido[3,2-a]carbazol-3-one |
InChI |
InChI=1S/C21H25N3O/c1-21(2)13-17-15(9-10-18(25)24(17)12-11-23(3)4)20-19(21)14-7-5-6-8-16(14)22-20/h5-10,22H,11-13H2,1-4H3 |
InChI Key |
LYYHJNOOMFAYMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=CC(=O)N2CCN(C)C)C3=C1C4=CC=CC=C4N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















